molecular formula C31H20ClN3 B12835148 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12835148
M. Wt: 470.0 g/mol
InChI Key: BZXNVGAASQZPDI-UHFFFAOYSA-N
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Description

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenyl and chloronaphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization to form the triazine ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction parameters, and implementation of purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chloronaphthalen-1-yl)oxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
  • N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C31H20ClN3

Molecular Weight

470.0 g/mol

IUPAC Name

2-[4-(4-chloronaphthalen-1-yl)phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C31H20ClN3/c32-28-20-19-25(26-13-7-8-14-27(26)28)21-15-17-24(18-16-21)31-34-29(22-9-3-1-4-10-22)33-30(35-31)23-11-5-2-6-12-23/h1-20H

InChI Key

BZXNVGAASQZPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)Cl)C6=CC=CC=C6

Origin of Product

United States

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